molecular formula C10H10O3 B2592938 Chroman-5-carboxylic acid CAS No. 209256-64-4

Chroman-5-carboxylic acid

Cat. No.: B2592938
CAS No.: 209256-64-4
M. Wt: 178.187
InChI Key: GOHXEALVTBUNGX-UHFFFAOYSA-N
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Description

Chroman-5-carboxylic acid is a compound with the molecular formula C10H10O3 . It is also known by other names such as Chromane-5-carboxylic acid, 3,4-dihydro-2H-chromene-5-carboxylic acid, and 2H-1-Benzopyran-5-carboxylic acid . The molecular weight of this compound is 178.18 g/mol .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. One study describes the synthesis of highly substituted chromans and isochromans using carbohydrates as starting materials . The approach makes use of a Pd-catalyzed domino reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a pyran system . The IUPAC name for this compound is 3,4-dihydro-2H-chromene-5-carboxylic acid . The InChIKey for this compound is GOHXEALVTBUNGX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 178.18 g/mol, an XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1, an exact mass of 178.062994177 g/mol, and a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Synthesis of Bioactive Compounds

Chroman-5-carboxylic acid derivatives, such as chromanone-2-carboxylates and chroman-2-carboxylates, are significant in synthesizing various bioactive compounds. These derivatives have been utilized to create medications like repinotan, fidarestat, and nebivolol. The synthesis of these compounds involves efficient and practical enantiospecific methods, leveraging intramolecular Mitsunobu etherification processes (Kim et al., 2015).

Inhibitory Effect on NF-κB Activation

Chroman-2-carboxylic acid N-(substituted)phenylamides, synthesized from this compound derivatives, have been evaluated for their ability to inhibit nuclear factor-κB (NF-κB) activity. This inhibition is particularly relevant in lipopolysaccharide-stimulated macrophage cells. The study on these compounds helps in understanding their role in immune response and inflammation control (Kwak et al., 2008).

Building Blocks for Pharmaceutical Agents

Optically active 6-substituted 2-(aminomethyl)chromans, derived from this compound, serve as essential building blocks for the synthesis of pharmaceutical agents. The development of these chroman-containing primary amines demonstrates the versatility of this compound in medicinal chemistry (Zhang et al., 2004).

Vitamin E Precursor

This compound is pivotal in synthesizing Vitamin E precursors. An innovative strategy for the synthesis of (S)-(−)-chroman-2-carboxylic acid, an essential intermediate for α-tocopherol construction, highlights the significance of this compound in nutritional science and biochemistry (Yoda & Takabe, 1989).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, derived from this compound, is proposed as a new photoremovable protecting group for carboxylic acids. This application demonstrates the potential of this compound derivatives in advanced chemical synthesis and material science (Klan, Zabadal & Heger, 2000).

Future Directions

The future directions for research on Chroman-5-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. One recent development in the synthesis of chroman-derived compounds involves the use of carbohydrates as starting materials .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHXEALVTBUNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2H-chromene-5-carboxylic acid (1.42 mmol) in MeOH (5.0 mL) is treated with Pd/C (10%, 50 mg) and stirred at RT under a hydrogen atmosphere (1 bar) for 16 h. After filtration through celite and removal of the solvents the desired product is obtained which is used without further purification. 1H-NMR (DMSO-d6): δ=1.90 (m, 2H); 2.98 (m, 2H); 4.13 (m, 2H); 6.89-6.94 (m, 1H); 7.11-7.17 (m, 1H); 7.31-7.36 (m, 1H); 12.8 (bs, 1H).
Quantity
1.42 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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